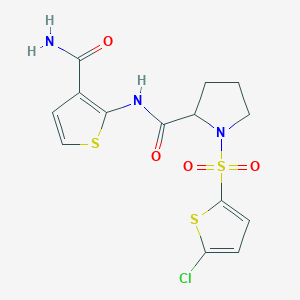

N-(3-carbamoylthiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(3-carbamoylthiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide" is a structurally complex molecule that may have potential pharmacological applications. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One such method involves dual nucleophilic reactions of sulfonamides or carbamates with 4-trimethyl-siloxy-(5E)-hexen-2-ynoates, catalyzed by Lewis acids. This process leads to the formation of pyrrole frameworks, which are key structural components in the target compound . Although the exact synthesis of the compound is not detailed, similar strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure and conformation of related compounds have been studied using X-ray analysis and molecular orbital methods. For instance, the structure of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide has been elucidated, revealing an essentially planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety via a sulfonyl group . This information can be useful in predicting the molecular conformation of the target compound, which also contains a sulfonyl group and a pyrrolidine ring.

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives with other chemical entities can lead to the formation of various complexes. For example, a thiourea derivative containing a pyridine and benzamide moiety has been shown to form metal complexes with Co(II), Ni(II), and Cu(II) . This suggests that the target compound may also participate in complexation reactions due to the presence of similar functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be influenced by their structure. For instance, the lipophilicity of a substituted benzamide has been compared to sulpiride, indicating that structural modifications can significantly affect properties such as membrane penetration and bioavailability . Similarly, the target compound's properties such as solubility, stability, and reactivity can be inferred based on its structural analogs.

Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Applications

The synthesis of thiophene-based compounds, including those similar to the chemical , has been explored for their potential in medicinal chemistry, particularly for their antimicrobial and anticancer activities. A study highlighted the green synthesis approach of thiophenyl pyrazoles and isoxazoles, demonstrating significant antibacterial and antifungal activities against B. subtilis and A. niger, respectively (Sowmya et al., 2018). This suggests a potential pathway for the development of new antimicrobial agents utilizing similar chemical frameworks.

Material Science and Polymer Chemistry

In the realm of material science, research has been conducted on the synthesis and characterization of polyamides and polythioamides with specific functional groups, demonstrating their utility in heavy metal ion adsorption. Such polymers have shown effective removal of heavy metal ions like Pb(II), Cd(II), Cu(II), and Cr(III) from aqueous solutions, indicating their potential applications in environmental remediation (Ravikumar et al., 2011).

Catalysis and Chemical Reactions

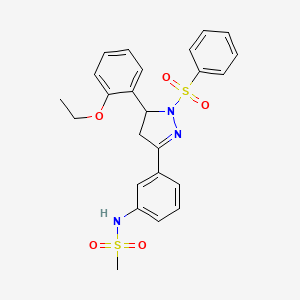

The compound and its derivatives have also found applications in catalysis, particularly in the context of enantioselective 1,3-dipolar cycloaddition reactions. These reactions are pivotal in organic synthesis, offering a route to enantioenriched 3-sulfonyl cycloadducts, which are valuable intermediates for synthesizing 2,5-disubstituted pyrrolidines (Llamas et al., 2006). Such catalytic processes underscore the versatility of thiophene-based compounds in synthesizing complex organic molecules with high enantioselectivity.

Eigenschaften

IUPAC Name |

N-(3-carbamoylthiophen-2-yl)-1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O4S3/c15-10-3-4-11(24-10)25(21,22)18-6-1-2-9(18)13(20)17-14-8(12(16)19)5-7-23-14/h3-5,7,9H,1-2,6H2,(H2,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHFJBDPPLCCCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=C(C=CS3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-carbamoylthiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[2-(3,4-Dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride](/img/structure/B2547360.png)

![5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2547367.png)

![1-(3'-methyl-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2547369.png)

![Methyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2547371.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenylpropanamide](/img/structure/B2547373.png)

![1-(4-{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one](/img/structure/B2547376.png)